Ethyl 3-Fluoro-4-nitrobenzoate
Overview
Description
Ethyl 3-Fluoro-4-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It has an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .
Molecular Structure Analysis
The InChI code for Ethyl 3-Fluoro-4-nitrobenzoate is 1S/C9H8FNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 .Scientific Research Applications
Solid-phase Synthesis Applications
- Synthesis of N-hydroxyindoles and benzo[c]isoxazoles: Ethyl 3-Fluoro-4-nitrobenzoate is used in the solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles by C-arylation with resin-bound 4-fluoro-3-nitrobenzoic acid. This process leads to substituted 1-hydroxy-6-indolecarboxylic acids and is valuable for developing various pharmaceutical compounds (Stephensen & Zaragoza, 1999).
Synthesis of Compound Libraries
Synthesis of Guanine-Mimetic Library
The synthesis of guanine-mimetic libraries involves the use of ethyl 3-Fluoro-4-nitrobenzoate derivatives. This process is crucial in exploring the structure-activity relationship in drug discovery (Miller & Mitchison, 2004).
Synthesis of Heterocyclic Scaffolds
Ethyl 3-Fluoro-4-nitrobenzoate is a key component in the synthesis of various heterocyclic scaffolds, especially for the preparation of nitrogenous heterocycles. These compounds have significant importance in pharmaceutical research (Křupková et al., 2013).
Analytical Chemistry Applications
- High-Performance Liquid Chromatography: In analytical chemistry, derivatives of ethyl 3-Fluoro-4-nitrobenzoate are used as fluorescent labeling reagents for high-performance liquid chromatography of amino acids. This application is significant for the sensitive detection of amino acids in various biological samples (Watanabe & Imai, 1981).
Crystallography and Structural Chemistry
Crystal Structure Studies
Ethyl 3-Fluoro-4-nitrobenzoate is utilized in crystallography to study the crystal structures of related compounds. This helps in understanding the intermolecular interactions and molecular conformation in the crystalline state (Yeong et al., 2018).
Investigation of Side-Chain Reactivity
Research on the influence of the nitro-group on side-chain reactivity in ethyl nitrobenzoates includes studies on ethyl 3-Fluoro-4-nitrobenzoate. This is essential for understanding the reactivity and stability of these compounds under various conditions (Iskander et al., 1966).
Safety And Hazards
Ethyl 3-Fluoro-4-nitrobenzoate is labeled with the GHS07 pictogram, indicating that it’s a substance that should be handled with caution . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . The storage temperature and physical form are not specified .
properties
IUPAC Name |
ethyl 3-fluoro-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEJCZKSFRXXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661760 | |
Record name | Ethyl 3-fluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Fluoro-4-nitrobenzoate | |
CAS RN |
914347-91-4 | |
Record name | Ethyl 3-fluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.